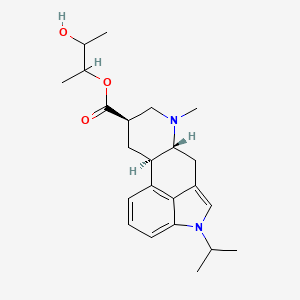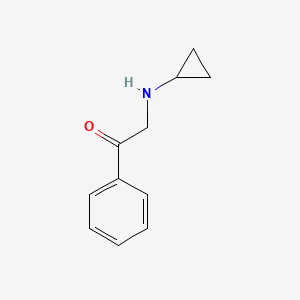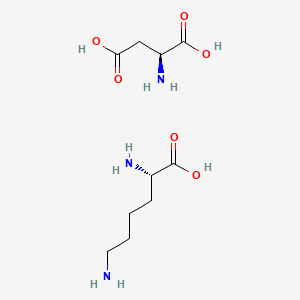
Lysine aspartate
描述
Lysine aspartate is a compound formed by the amino acids lysine and aspartate . Lysine plays a major role in calcium absorption, building muscle protein, and aids in recovering from surgery or traumas. It also helps your body produce hormones, enzymes, and antibodies .
Synthesis Analysis
The biosynthesis of lysine and aspartate is a complex process. Lysine, methionine, and threonine derive most of their carbon atoms from L-aspartate, and these amino acids are often referred to as the aspartate family . Their biosynthesis involves a complex pathway with common intermediates leading to the end products . Overexpression of wild-type and mutant aspartate pathway genes demonstrated that all six genes are important for L-lysine overproduction .Molecular Structure Analysis
The molecular formula of Lysine aspartate is C10H21N3O6 . The molecular weight is 279.29 g/mol . The crystals of L-lysine D-aspartate monohydrate belong to the orthorhombic space group P2 (1)2 (1)2 (1) with a = 5.458, b = 7.152, c = 36.022 A and Z = 4 .Chemical Reactions Analysis
Lysine reacts with high specificity toward aldehydes to form imines (Schiff bases), which can be reduced with sodium borohydride or cyanoborohydride to form a secondary amine . A proteome-wide atlas of lysine-reactive chemistry has begun to characterize the reactivity and ligandability of lysines on a global scale .Physical And Chemical Properties Analysis
Lysine aspartate is odorless or slightly odorous, with a peculiar smell. It is soluble in water but insoluble in ethanol and ether . The major route for the biosynthesis of aspartate from glycolytic intermediates involves the carboxylation of pyruvate to oxaloacetate and subsequent transamination .科学研究应用
Metabolic Engineering
- Field : Biotechnology
- Application : L-Aspartate and its derivatives (β-alanine, ectoine, 3-hydroxypropionate, D-pantothenic acid and L-homoserine) are produced using metabolic engineering . This involves the use of genetic engineering techniques to alter the DNA of microorganisms to optimize their biochemical processes and improve the production of specific compounds .
- Methods : This can involve introducing genes from other organisms or even synthesizing new genes to produce needed enzymes that enable the desired metabolic reactions .
- Results : Examples of products that can be produced using metabolic engineering include biofuels, bioplastics, pharmaceuticals, flavors, fragrances, and food additives .
Animal Feed Industry
- Field : Animal Nutrition
- Application : L-Lysine is an essential amino acid and important for human and animal growth. It constitutes a crucial part of a billion-dollar animal feed industry and represents the fastest-growing amino acid segment .
- Methods : As a supplement in cereals, it forms a balanced feed for animals including poultry and other livestock .
- Results : The global market for L-Lysine has increased almost 20 times in the past 20 years .
Pharmaceuticals and Health Supplements
- Field : Pharmaceuticals
- Application : L-Lysine is used in overcoming Angina pectoris as a key factor to clean arteries and also in cancer prevention. It is important for adequate calcium absorption and hence for maintaining bone health .
- Methods : L-Lysine is used as a dietary supplement and is also used in the formulation of certain pharmaceuticals .
- Results : It has been found to be effective in maintaining bone health and preventing certain health conditions .
Fermentation
- Field : Biotechnology
- Application : L-Aspartate and its derivatives (β-alanine, ectoine, 3-hydroxypropionate, D-pantothenic acid and L-homoserine) are produced using fermentation . This involves the use of microorganisms to convert organic compounds into desired products .
- Methods : This can involve the use of different species like Corynebacterium glutamicum, Brevibacterium flavum, Brevibacterium lactofermentum, Corynebacterium lilium, Brevibacterium divaricatum and Escherichia coli for the industrial production of L-lysine .
- Results : More than 2.2 million tonnes of lysine salts are produced annually worldwide and the demands have been continuously increasing in recent years .
Cosmetics
- Field : Cosmetics
- Application : L-Lysine is used in cosmetics as it is an integral component of musculature and has a role in antibody production .
- Methods : L-Lysine, along with arginine, is shown to have a role in collagen synthesis and also the highest proportion of these two amino acids has been reported in histone nucleoprotein .
- Results : It is used in various cosmetic products for its beneficial properties .
Food Industry
- Field : Food Industry
- Application : L-Aspartate is commonly used as a flavor enhancer and a sweetener in many diet and low-calorie products .
- Methods : It is added to various food products to enhance their flavor and sweetness .
- Results : It is widely used in the food industry and has a significant market .
Enzyme Production
- Field : Biotechnology
- Application : Aspartate kinase enzyme catalyses the phosphorylation of aspartate to L-4-aspartyl phosphate, which is in turn converted to L-aspartate-4-semialdehyde in the presence of aspartate semialdehyde dehydrogenase (ASADH) .
- Methods : This process is used in the production of various enzymes .
- Results : These enzymes have various applications in different industries .
Genetic Diseases Diagnosis
- Field : Medical Science
- Application : Leucine dehydrogenase (LeuDH) has been used in several applications, including the diagnosis of genetic diseases of amino acid metabolism such as phenylketonuria, maple syrup urine disease, and homocystinuria .
- Methods : This involves the use of LeuDH in diagnostic tests .
- Results : These tests have been found to be effective in diagnosing these genetic diseases .
Amino Acid Metabolism
- Field : Plant Science
- Application : Engineering of lysine metabolism tends to alter other amino acids in the aspartate family, even those from other pathways, suggesting a close regulatory network in the biosynthesis of free amino acids .
- Methods : This involves the use of genetic engineering techniques to alter the metabolic pathways in plants .
- Results : This has been found to be effective in altering the amino acid metabolism in plants .
安全和危害
未来方向
With the development of novel technologies and increased investments in synthetic biology, it is promising to realize sustainable production of L-aspartate and its derivatives at the industrial scale in the future . The broad potential of covalent chemistry for targeting functional lysines in the human proteome has been supported .
属性
IUPAC Name |
(2S)-2-aminobutanedioic acid;(2S)-2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C4H7NO4/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVQXAASIFAMD-KNIFDHDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33218-32-5 | |
| Record name | L-Aspartic acid, polymer with L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33218-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80181785 | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lysine aspartate | |
CAS RN |
27348-32-9 | |
| Record name | L-Aspartic acid, compd. with L-lysine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27348-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027348329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-aspartic acid, compound with L-lysine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE ASPARTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23227F83U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide](/img/structure/B1675688.png)
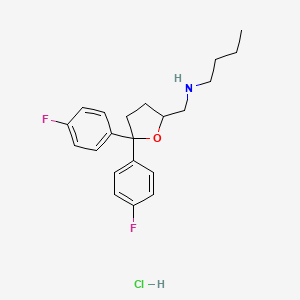
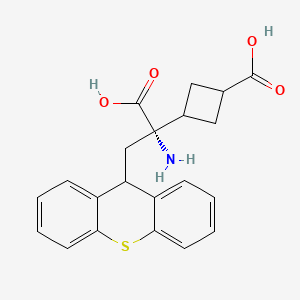
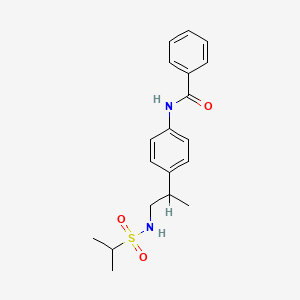
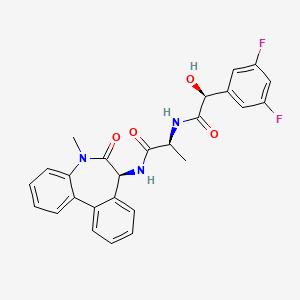
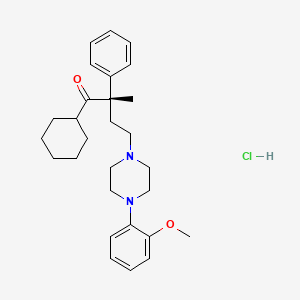
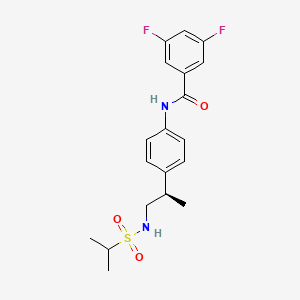
![2-Methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid](/img/structure/B1675702.png)
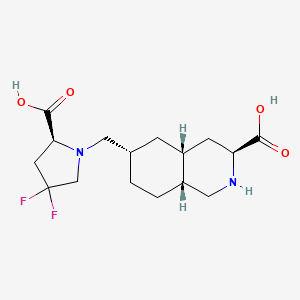
![4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide](/img/structure/B1675704.png)
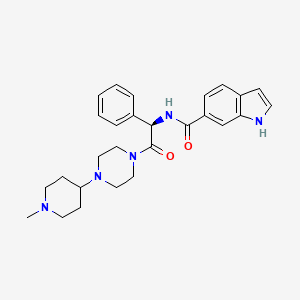
![2-Methyl-2-[4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid](/img/structure/B1675707.png)
